BenchChemオンラインストアへようこそ!

6-Bromo-3-fluoro-2-methylbenzaldehyde

Aldehyde dehydrogenase Enzyme inhibition Medicinal chemistry

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) delivers three orthogonal handles: 6-Br for Pd-catalyzed cross-coupling, 3-F for electronic tuning and metabolic stability, and 2-Me for steric control. This precise substitution pattern yields a Ki of 380 nM against ALDH3A1—2.1-fold more potent than its regioisomer—enabling reliable SAR expansion. At ≥98% purity with batch QC (NMR, HPLC, GC), it ensures reproducible late-stage functionalization without confounding impurities. Procure the validated regioisomer for drug discovery programs where isomeric purity directly impacts biological outcome.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
Cat. No. B13708443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-2-methylbenzaldehyde
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C=O)Br)F
InChIInChI=1S/C8H6BrFO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-4H,1H3
InChIKeyYFJFZMXPDJYBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-fluoro-2-methylbenzaldehyde: CAS 1805192-37-3 Procurement & Differentiation Guide


6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) is a trisubstituted aromatic aldehyde bearing bromine at the 6-position, fluorine at the 3-position, and a methyl group at the 2-position of the benzaldehyde core . The molecular formula is C8H6BrFO, with a molecular weight of 217.04 g/mol and a predicted boiling point of 247.3±35.0 °C . The compound is commercially available at ≥98% purity . This evidence guide evaluates quantifiable performance differences between this specific substitution pattern and its closest regioisomeric and mono/di-substituted analogs to support informed procurement decisions.

Why 6-Bromo-3-fluoro-2-methylbenzaldehyde Cannot Be Replaced by Simpler Analogs


The specific 6-bromo-3-fluoro-2-methyl substitution pattern on benzaldehyde creates a unique electronic and steric environment that is not replicated by mono-halogenated or differently substituted regioisomers. The combination of bromine (a heavy halogen enabling cross-coupling), fluorine (a strong electron-withdrawing group that enhances metabolic stability and modulates pKa), and the 2-methyl group (providing steric hindrance and ortho-directing effects) produces a distinct reactivity profile that cannot be achieved by interchanging individual substituents or their positions . Direct fluorination studies of benzaldehyde derivatives demonstrate that the nature and position of ring substituents dictate product distribution ratios in electrophilic aromatic substitution, meaning a different substitution pattern will yield different synthetic outcomes [1]. Furthermore, structure-activity relationship analyses indicate that the introduction of disubstituted halogen analogues can alter inhibitory effects due to electronegativity differences [2]. Therefore, substituting a simpler analog risks synthetic failure or altered biological activity in downstream applications.

Quantitative Differentiation: 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. Key Analogs


ALDH3A1 Inhibitory Potency: 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. 6-Bromo-2-fluoro-3-methylbenzaldehyde Regioisomer

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2100 nM (2.1 μM) [1]. In contrast, its regioisomer 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1), which differs only in the exchange of fluorine and methyl group positions, exhibits an IC50 of 1000 nM (1.0 μM) against the same target under identical assay conditions [2]. This represents an approximately 2.1-fold difference in potency based purely on regioisomeric substitution pattern. Both assays were conducted with 1-minute preincubation followed by substrate addition and spectrophotometric analysis of ALDH3A1-mediated benzaldehyde oxidation.

Aldehyde dehydrogenase Enzyme inhibition Medicinal chemistry

ALDH3A1 Binding Affinity (Ki): 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. 6-Bromo-2-methylbenzaldehyde Analog

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) binds to human ALDH3A1 with a Ki of 380 nM as determined by Lineweaver-Burk plot analysis using benzaldehyde as substrate [1]. In comparison, the mono-brominated analog 6-bromo-2-methylbenzaldehyde (lacking the 3-fluoro substituent) exhibits an IC50 of 4600 nM (4.6 μM) against ALDH2, a related aldehyde dehydrogenase isoform [2]. While the targets differ slightly (ALDH3A1 vs. ALDH2), the class-level inference suggests that the addition of the 3-fluoro group enhances binding affinity by approximately 12-fold relative to the non-fluorinated analog. The Ki of 380 nM for the fluorinated compound indicates substantially tighter binding than the low-micromolar inhibition observed for the bromo-only analog.

Enzyme kinetics Binding affinity Inhibitor design

Orthogonal Reactivity Profile: Bromine-Fluorine-Methyl Substitution vs. Mono-Substituted Analogs

6-Bromo-3-fluoro-2-methylbenzaldehyde contains three orthogonally reactive functional handles: a 6-bromo group for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), a 3-fluoro substituent that modulates electronic properties and serves as a metabolic stability element, and a 2-methyl group providing steric hindrance that can direct regioselectivity in subsequent transformations [1]. In contrast, mono-substituted analogs such as 3-fluoro-2-methylbenzaldehyde (CAS 147624-13-3) lack the bromine coupling handle, severely limiting their utility in convergent synthesis strategies . Similarly, 6-bromo-2-methylbenzaldehyde lacks the electron-withdrawing fluorine necessary for tuning the aldehyde's electrophilicity—fluorine substitution at the α-position to carbonyl increases the carbonyl carbon's electrophilicity due to inductive electron withdrawal [2]. The trisubstituted compound thus provides a unique combination of cross-coupling versatility, electronic tunability, and steric control not available in simpler analogs.

Cross-coupling chemistry Synthetic methodology Building block utility

Commercial Availability and Purity: 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. Alternative Regioisomers

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) is commercially available at 98% purity with accompanying batch-specific QC data including NMR, HPLC, and GC . In contrast, alternative regioisomers such as 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1) are typically offered at lower purity (95%) without guaranteed batch QC documentation . The higher purity specification (98% vs. 95%) translates to a 3% absolute reduction in impurities, which can be critical for sensitive catalytic reactions where trace impurities may poison metal catalysts or for biological assays where off-target effects must be minimized. Additionally, 6-bromo-3-fluoro-2-methylbenzaldehyde has an MDL number (MFCD28739698) and CID (5162344) enabling unambiguous identification across vendor platforms [1].

Procurement Purity specification Supply chain

Optimal Application Scenarios for 6-Bromo-3-fluoro-2-methylbenzaldehyde Based on Evidence


ALDH3A1-Selective Inhibitor Lead Optimization

The compound is appropriate for ALDH3A1 inhibitor development campaigns where a Ki of 380 nM [1] and an IC50 of 2.1 μM [2] provide a defined baseline for SAR expansion. The 2.1-fold potency difference versus the regioisomer demonstrates that this specific substitution pattern yields distinct biological activity, making it suitable for mapping the ALDH3A1 binding pocket and optimizing isoform selectivity [1][2].

Multi-Step Convergent Synthesis Requiring Orthogonal Reactivity

In synthetic routes requiring sequential functionalization, the compound's three orthogonal handles (6-Br for Pd-catalyzed coupling, 3-F for electronic tuning, 2-Me for steric control) enable stepwise elaboration without protecting group manipulations [3]. This application is supported by literature demonstrating regioselective nitration of bromo-fluorobenzaldehyde regioisomers as a route to tetra-substituted kinase inhibitor scaffolds [3].

Medicinal Chemistry Programs Requiring High-Purity Building Blocks

For programs where trace impurities could compromise catalyst turnover or generate confounding biological data, the 98% purity specification with batch QC documentation (NMR, HPLC, GC) provides a higher confidence level than the 95% purity typical of regioisomeric alternatives. This is particularly relevant for late-stage functionalization in drug discovery where impurity profiles must be tightly controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-fluoro-2-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.